molecular formula C12H13N3O3 B1366751 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 883538-73-6

1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B1366751
M. Wt: 247.25 g/mol
InChI Key: RWBSJSOLKFXQGX-UHFFFAOYSA-N
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Description

“1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . The review by Jinlian Dai et al. summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another review by Shima Nasri et al. highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The reactions of triazoles involve a variety of processes, including the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid” can be determined using various analytical techniques such as 1H NMR, 13C NMR, IR, and UV spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid and its derivatives have been explored for various synthetic applications. Liu et al. (2015) described a method for synthesizing similar triazole derivatives, emphasizing the ease of obtaining starting materials and the high stereoselectivity of the process (Liu, Pei, Xue, Li, & Wu, 2015).
  • Shtabova et al. (2005) determined the structure of a similar compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, using X-ray diffraction and quantum-chemical calculations. This research highlights the compound's potential for modification and application in various chemical reactions (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).

Biochemical and Biomedical Applications

  • He et al. (2020) studied a newly synthesized compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, for its quantum chemical parameters and theoretical spectrum. This compound was used to develop a novel rhodamine B derivative for fluorescence imaging of Hg2+ ions in biological systems, demonstrating its potential in biochemical applications (He, Liu, Liao, Ding, Li, Liu, Wu, Feng, Shi, & He, 2020).

Material Science and Nanotechnology

  • The properties of similar triazole compounds have been studied for their applications in material science and nanotechnology. Ahmed et al. (2020) synthesized triazole derivatives with an α-ketoester functionality, exploring their self-assembly and tetrel bonding interactions. This research provides insights into the applications of these compounds in designing new materials with specific interaction capabilities (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Pharmaceutical and Medicinal Chemistry

  • Triazole derivatives, including those similar to 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid, have been explored in pharmaceutical research. Perekhoda (2015) discussed the development of methods for the identification and quantitative determination of a new anticonvulsant substance derived from a similar triazole compound, highlighting its potential in pharmaceutical applications (Perekhoda, 2015).

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-10-7-5-4-6-9(10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSJSOLKFXQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174988
Record name 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

CAS RN

883538-73-6
Record name 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883538-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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